Netilmicin sulfate

Vue d'ensemble

Description

Netilmicin sulfate is a semisynthetic aminoglycoside antibiotic derived from sisomicin. It is produced by the fermentation of Micromonospora inyoensis, a species of actinomycete. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is used to treat serious infections, especially those resistant to other aminoglycosides like gentamicin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Netilmicin sulfate is synthesized through a semisynthetic process involving the modification of sisomicin. The preparation process includes the following steps:

Fermentation: Micromonospora inyoensis is cultured to produce sisomicin.

Chemical Modification: Sisomicin undergoes N-ethylation to form netilmicin.

Sulfonation: The resulting netilmicin is then converted to its sulfate form

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation followed by chemical modification. The process includes:

Fermentation: Large bioreactors are used to culture Micromonospora inyoensis.

Extraction and Purification: Sisomicin is extracted and purified from the fermentation broth.

Chemical Synthesis: Sisomicin is chemically modified to produce netilmicin, which is then converted to this compound.

Formulation: The final product is formulated into various dosage forms, such as injections

Analyse Des Réactions Chimiques

Types of Reactions

Netilmicin sulfate undergoes several types of chemical reactions, including:

Oxidation: Netilmicin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups in netilmicin, altering its activity.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of netilmicin, which may have altered antibacterial activity .

Applications De Recherche Scientifique

Clinical Applications

Netilmicin sulfate is utilized in the treatment of various infections, particularly those caused by Gram-negative bacteria. Its applications include:

- Bacteremia and Septicemia : Effective against infections caused by organisms such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. A study reported a cure rate of 60% in patients with cancer-related infections treated with this compound .

- Lower Respiratory Tract Infections : It is indicated for pneumonia and has shown significant efficacy, particularly in cases caused by sensitive strains of bacteria .

- Skin and Soft Tissue Infections : Netilmicin is effective in treating infections resulting from surgical wounds and burns .

- Urinary Tract Infections : The drug has demonstrated high response rates, with a notable 90% success in treating specific urinary tract infections .

Microbiological Applications

This compound is extensively used in microbiological research for susceptibility testing:

- Antimicrobial Susceptibility Testing : It serves as an analytical standard for testing bacterial resistance, especially against Gram-negative and some Gram-positive bacteria, including gentamicin-resistant strains. It is commonly employed in disk diffusion and minimum inhibitory concentration (MIC) assays .

- Resistance Studies : Researchers utilize netilmicin to study aminoglycoside resistance mechanisms, providing insights into bacterial adaptations and therapeutic challenges .

Eukaryotic Cell Culture Applications

Research has explored the effects of this compound on eukaryotic cells:

- Collagen Metabolism Studies : Netilmicin has been investigated for its interaction with melanin and its effects on collagen biosynthesis in cultured human skin fibroblasts. It was found to inhibit prolidase activity significantly, which is crucial for collagen metabolism. The presence of melanin restored enzyme activity, suggesting potential protective mechanisms against netilmicin toxicity .

- Toxicity Assessments : Studies have assessed the cytotoxic effects of netilmicin on various cell types, contributing to understanding its safety profile in therapeutic contexts .

Pharmacokinetics and Safety Profile

This compound exhibits a pharmacokinetic profile similar to other aminoglycosides but with distinct advantages:

- Nephrotoxicity : Compared to gentamicin, netilmicin appears to have a lower incidence of nephrotoxicity, making it a preferable choice in patients with compromised renal function .

- Synergistic Effects : When combined with other antibiotics like penicillin G or carbenicillin, netilmicin shows synergistic bactericidal effects against certain bacterial strains, enhancing its therapeutic efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound across different patient demographics:

- A clinical trial involving 92 cancer patients treated with intravenous netilmicin reported an overall cure rate of 60%, demonstrating its effectiveness against common pathogens responsible for hospital-acquired infections .

- Another study focused on the use of netilmicin in treating necrotizing fasciitis caused by Apophysomyces species, showcasing its role in managing rare but severe infections .

Mécanisme D'action

Netilmicin sulfate exerts its antibacterial effects by inhibiting protein synthesis in susceptible bacteria. It binds irreversibly to the 30S ribosomal subunit, interfering with mRNA binding and the acceptor tRNA site. This disruption leads to the misreading of mRNA and the production of nonfunctional proteins, ultimately resulting in bacterial cell death .

Comparaison Avec Des Composés Similaires

Netilmicin sulfate is similar to other aminoglycoside antibiotics, such as gentamicin, tobramycin, and amikacin. it has some unique features:

Less Ototoxicity: This compound has been found to have less ototoxicity compared to gentamicin, making it safer for long-term use.

Broad-Spectrum Activity: It is effective against a wide range of Gram-negative bacteria, including those resistant to other aminoglycosides.

List of Similar Compounds

- Gentamicin

- Tobramycin

- Amikacin

- Kanamycin

- Neomycin

- Paromomycin

- Streptomycin

This compound stands out due to its unique balance of efficacy and reduced toxicity, making it a valuable antibiotic in the treatment of serious bacterial infections.

Activité Biologique

Netilmicin sulfate is a semisynthetic aminoglycoside antibiotic derived from sisomicin, primarily used for treating serious infections caused by gram-negative bacteria. Its development aimed to enhance the antimicrobial spectrum while reducing nephrotoxicity and ototoxicity compared to other aminoglycosides like gentamicin and tobramycin. This article delves into the biological activity of this compound, supported by various studies and case evaluations.

Netilmicin exerts its antibacterial effects by binding irreversibly to the 30S ribosomal subunit, specifically targeting the 16S rRNA and the A30S ribosomal protein S12. This binding interferes with mRNA decoding, leading to misreading and the production of nonfunctional or toxic peptides, ultimately inhibiting bacterial protein synthesis. The drug's structure contributes to its relatively lower nephrotoxic potential compared to other aminoglycosides due to fewer cationic amino groups, which reduces accumulation in renal tissues .

Antimicrobial Spectrum

Netilmicin exhibits a broad spectrum of activity against various gram-negative bacteria, including:

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

Comparative Efficacy

In comparative studies, netilmicin has shown similar efficacy to gentamicin and amikacin against aminoglycoside-susceptible strains. However, it also retains activity against certain resistant strains that harbor adenylating enzymes (ANT 2′) or similar resistance mechanisms .

| Antibiotic | Activity Against Resistant Strains | Nephrotoxicity | Ototoxicity |

|---|---|---|---|

| Netilmicin | Yes | Lower | Low |

| Gentamicin | Yes | Higher | Moderate |

| Amikacin | Yes | Moderate | Moderate |

| Tobramycin | Yes | Moderate | Moderate |

Efficacy in Cancer Patients

A notable study involving 92 cancer patients treated for 100 infectious episodes reported an overall cure rate of 60% with netilmicin. The most common pathogens identified were E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Specific response rates for different infection types included:

- Pneumonia : 49%

- Urinary Tract Infections : 90%

- Septicemia : 53%

Nephrotoxicity was observed in 6% of patients with initially normal renal function .

Antimicrobial Efficacy Against Staphylococci

In a study focused on ocular infections, netilmicin demonstrated significant bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis. The drug maintained its efficacy whether administered twice or four times daily, suggesting that dosing regimens could be optimized without compromising effectiveness .

Safety Profile

Netilmicin's safety profile indicates a lower incidence of nephrotoxicity compared to gentamicin and other aminoglycosides. While nephrotoxicity can occur due to drug accumulation in renal proximal tubular cells, it is generally mild and reversible. Ototoxicity remains a concern; however, netilmicin appears to have a lower risk compared to its counterparts in certain studies .

Summary of Adverse Effects

- Nephrotoxicity : Occurs but is less frequent than with other aminoglycosides.

- Ototoxicity : Lower incidence reported; cumulative exposure may increase risk.

- Other Effects : Allergic reactions and local irritation at injection sites.

Propriétés

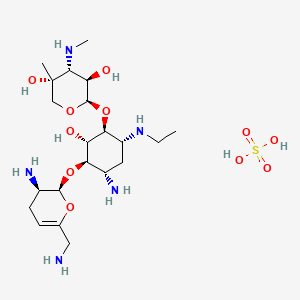

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+;;;;;/m11...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFWIZQEWFGATK-UNZHCMSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H92N10O34S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56391-56-1 (Parent) | |

| Record name | Netilmicin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56391-57-2 | |

| Record name | Netilmicin sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-β-l-arabinopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-d-glycero-hex-4-enopyranosyl-(1→4)]-2-deoxy-N1-ethyl-, sulfate (2:5) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETILMICIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S741ZJS97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.